N-(adamantan-1-yl)-2-chloro-N-[(4-chlorophenyl)methyl]acetamide
Description
Molecular Formula: C₁₉H₂₃Cl₂NO SMILES: C1C2CC3CC1CC(C2)(C3)N(CC4=CC=C(C=C4)Cl)C(=O)CCl Structural Features:
- Adamantane core: A rigid, diamondoid hydrocarbon structure known for enhancing thermal stability and lipophilicity .
- 4-Chlorobenzyl group: Introduces aromaticity and electron-withdrawing properties via the chlorine substituent.
- Chloroacetamide moiety: A reactive electrophilic center common in agrochemicals and pharmaceuticals .
This compound combines a bulky adamantane group with dual chlorine atoms, distinguishing it from simpler chloroacetamide derivatives.
Structure
3D Structure
Properties
IUPAC Name |
N-(1-adamantyl)-2-chloro-N-[(4-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2NO/c20-11-18(23)22(12-13-1-3-17(21)4-2-13)19-8-14-5-15(9-19)7-16(6-14)10-19/h1-4,14-16H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGBYGFIWPCXKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N(CC4=CC=C(C=C4)Cl)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(adamantan-1-yl)-2-chloro-N-[(4-chlorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the compound, and hydrolysis products such as carboxylic acids and amines .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of adamantyl acetamides exhibit significant antimicrobial properties. A study focused on synthesizing various adamantyl carboxamide and acetamide derivatives highlighted their effectiveness as potential anti-tuberculosis agents. The structural characteristics, including the presence of the adamantane moiety, contribute to enhanced biological activity against Mycobacterium tuberculosis, suggesting that compounds like N-(adamantan-1-yl)-2-chloro-N-[(4-chlorophenyl)methyl]acetamide may serve as lead compounds in developing new anti-tuberculosis drugs .
Inhibition of Enzymatic Activity
This compound has shown promise as an inhibitor of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders such as diabetes. A series of studies demonstrated that adamantyl derivatives could selectively inhibit this enzyme, potentially leading to the development of treatments for conditions related to cortisol metabolism .
Case Study 1: Anti-Tuberculosis Activity
A study published in PubMed explored the synthesis and biological evaluation of adamantyl-containing compounds against Mycobacterium tuberculosis. The results indicated that certain derivatives, including those with the adamantane structure, displayed promising inhibitory effects, warranting further investigation into their mechanisms of action and therapeutic potential .
Case Study 2: Metabolic Disorders
Another research effort investigated the structure-activity relationship (SAR) of adamantyl carboxamides and their role as 11β-HSD1 inhibitors. The findings revealed that modifications to the adamantane moiety could enhance inhibitory potency, with some compounds achieving IC50 values in the nanomolar range. This highlights the potential for these compounds to be developed into effective treatments for metabolic diseases .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(adamantan-1-yl)-2-chloro-N-[(4-chlorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The adamantane core provides a rigid structure that can fit into various biological receptors, potentially inhibiting or modulating their activity. The chlorine atoms and the phenylmethyl group contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Fluorinated Analog: N-(Adamantan-1-yl)-2-chloro-N-[(4-fluorophenyl)methyl]acetamide
Molecular Formula: C₁₉H₂₃ClFNO Key Differences:
- Substituent : Fluorine replaces chlorine on the benzyl group.
- Properties : Fluorine’s higher electronegativity may enhance metabolic stability and alter binding interactions compared to the chlorinated analog.
- Molecular Weight: 335.84 vs.
Adamantane-Containing Acetamides ()
Examples include:
- N-(Adamantan-1-yl)-2-(1H-benzo[d]imidazol-2-yl)acetamide : The benzimidazole group introduces hydrogen-bonding capacity, likely improving solubility and target affinity.
Synthesis Yields : These analogs were synthesized with yields ranging from 11% to 51%, suggesting that the target compound’s synthesis (if similar) may require optimization for scalability .
Chloroacetamide Herbicides ()
| Compound | Substituents | Molecular Weight | Use |
|---|---|---|---|
| Alachlor | Methoxymethyl, diethylphenyl | 269.8 | Herbicide |
| Pretilachlor | Propoxyethyl, diethylphenyl | 311.9 | Herbicide |
| Target Compound | Adamantane, 4-chlorobenzyl | 336.3 | Undefined |
Key Contrasts :
- Adamantane vs. Alkyl Chains : The adamantane group in the target compound confers rigidity and hydrophobicity, likely reducing soil mobility compared to alachlor’s flexible alkyl chains.
- Chlorine Placement : Dual chlorination in the target compound may enhance resistance to hydrolysis but reduce herbicidal activity due to steric hindrance .
Physicochemical and Functional Comparisons
Electronic and Steric Effects
Stability and Reactivity
Research Needs :
- Biological activity assays (e.g., cytotoxicity, enzyme inhibition).
- Solubility, logP, and metabolic stability studies.
- Comparative toxicity profiling against known chloroacetamides.
Biological Activity
N-(adamantan-1-yl)-2-chloro-N-[(4-chlorophenyl)methyl]acetamide, with CAS No. 771500-68-6, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 352.3 g/mol. Its structure includes an adamantane moiety, which is known for enhancing the biological activity of various drugs. The presence of the chloro and chlorophenyl groups contributes to its pharmacological profile.
Research indicates that derivatives of adamantane compounds often act as inhibitors of specific enzymes or receptors. For instance, studies have demonstrated that adamantyl carboxamides and acetamides can inhibit human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the regulation of glucocorticoid metabolism. This inhibition can have implications for treating conditions like diabetes and obesity by modulating cortisol levels in tissues .
Inhibition Studies
- 11β-HSD1 Inhibition :
-
Antimicrobial Activity :
- Preliminary studies suggest that compounds with similar structures show antimicrobial properties against various pathogens. While specific data on this compound's antimicrobial efficacy is limited, related adamantane derivatives have demonstrated activity against bacteria such as Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.22 to 0.25 μg/mL .
Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxicity of this compound using various cell lines. The compound showed low toxicity with an IC50 greater than 60 μM, suggesting a favorable safety profile for further development in therapeutic applications .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted on adamantyl derivatives to optimize their biological activity. Modifications to the aromatic region or the carbon tethering have been shown to enhance potency significantly while maintaining selectivity against unwanted targets such as 11β-HSD2 .
Comparative Analysis
| Compound | Target Enzyme | IC50 (nM) | Remarks |
|---|---|---|---|
| This compound | 11β-HSD1 | <100 | Potent inhibitor; potential for metabolic disorders |
| Noradamantyl derivative | 11β-HSD1 | 1080 | Less active than adamantyl analogs |
| Cyclopropyl analogue | 11β-HSD1 | 280 | Comparable potency; alternative scaffold |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N-(adamantan-1-yl)-2-chloro-N-[(4-chlorophenyl)methyl]acetamide, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via multi-step reactions involving chloroacetyl chloride derivatives and adamantane-containing precursors. For example, analogous syntheses (e.g., N-isopropyl-2-chloroacetamide derivatives) use reactions between substituted anilines and chloroacetyl chloride under controlled temperatures (60–80°C) and inert atmospheres to minimize side reactions . Optimizing solvent choice (e.g., dichloromethane or acetonitrile) and stoichiometric ratios of reagents can improve yields above 80%, as demonstrated in thiadiazole-adamantane hybrid syntheses . Monitoring reaction progress via thin-layer chromatography (TLC) and confirming intermediate purity through recrystallization are critical steps .
Q. Which analytical techniques are essential for characterizing the structural integrity and purity of this compound?
- Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying the adamantane and chlorophenylmethyl groups, with chemical shifts for adamantane protons typically appearing at δ 1.6–2.1 ppm . High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy, while infrared (IR) spectroscopy identifies functional groups like the chloroacetamide carbonyl (C=O stretch ~1680 cm⁻¹) . X-ray crystallography, refined using SHELXL , can resolve bond angles and intermolecular interactions, as seen in related N-(4-chloro-2-nitrophenyl)acetamide structures .
Advanced Research Questions
Q. How does the adamantane moiety influence the compound’s physicochemical properties and biological interactions?
- Answer : The adamantane group enhances lipophilicity, as demonstrated in analogs like N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]acetamide, improving membrane permeability and bioavailability . Computational studies (e.g., logP calculations) predict increased cellular uptake, while X-ray data reveal rigid, cage-like structures that may stabilize target binding pockets . Comparative studies with non-adamantane analogs (e.g., N-(4-chlorophenyl)acetamide) show reduced activity, underscoring the moiety’s role in pharmacophore design .
Q. What experimental strategies can address contradictions in reported biological activities across studies?
- Answer : Discrepancies in bioactivity data (e.g., anticonvulsant vs. antiparasitic effects) may arise from assay variability or impurity profiles. Reproducibility can be improved by:
- Standardizing purity assessments (HPLC ≥95%) and solvent systems for biological testing .
- Employing orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm mechanism-specific effects .
- Cross-referencing crystallographic data (e.g., hydrogen bonding patterns ) with molecular docking simulations to validate target engagement hypotheses .
Q. How can crystallographic data enhance the understanding of this compound’s molecular interactions?
- Answer : Single-crystal X-ray diffraction reveals conformational details, such as torsional angles between the adamantane and chlorophenyl groups, which influence steric interactions with biological targets . For example, in N-(4-chloro-2-nitrophenyl)acetamide, nitro group torsion (-16.7°) and intermolecular H-bonding (C–H⋯O) inform packing behavior and stability . SHELXL refinement can model disorder in flexible regions, aiding in the design of derivatives with optimized binding kinetics.
Q. What challenges arise in elucidating the metabolic pathways of this compound, and how can they be addressed?
- Answer : The compound’s lipophilicity complicates tracking in metabolic studies. Strategies include:
- Synthesizing isotopically labeled analogs (e.g., ¹⁴C at the acetamide carbonyl) for LC-MS/MS metabolite profiling .
- Using in vitro microsomal assays (human liver microsomes) to identify phase I metabolites (e.g., hydroxylation at adamantane or chlorophenyl positions) .
- Comparing metabolic stability with structurally similar compounds (e.g., N-(4-chlorobenzyl)acetamide derivatives) to infer enzymatic susceptibility .
Methodological Notes
- Synthetic Optimization : Prioritize anhydrous conditions and catalytic bases (e.g., triethylamine) to suppress hydrolysis of the chloroacetamide group .
- Data Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals from adamantane and aromatic protons .
- Biological Assays : Include positive controls (e.g., known enzyme inhibitors) and cytotoxicity screens to distinguish target-specific effects from general toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
